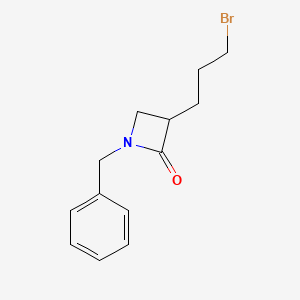
1-Benzyl-3-(3-bromopropyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-(3-bromopropyl)azetidin-2-one is a chemical compound belonging to the azetidinone familyThis compound is characterized by the presence of a benzyl group and a bromopropyl group attached to the azetidinone ring, making it a versatile intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(3-bromopropyl)azetidin-2-one typically involves the reaction of benzylamine with 3-bromopropionyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the azetidinone ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-3-(3-bromopropyl)azetidin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding sulfoxides or reduced to form amines.
Cyclization Reactions: It can undergo intramolecular cyclization to form more complex ring structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Nucleophilic Substitution: Formation of azetidinone derivatives with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Applications De Recherche Scientifique
1-Benzyl-3-(3-bromopropyl)azetidin-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new drugs, particularly β-lactam antibiotics.
Industry: Utilized in the production of fine chemicals and as a precursor in polymer synthesis.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-(3-bromopropyl)azetidin-2-one is primarily based on its ability to interact with biological targets through its reactive bromopropyl group. This group can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity. The azetidinone ring can also mimic the structure of natural substrates, allowing it to interfere with biological pathways .
Comparaison Avec Des Composés Similaires
- 1-Benzyl-3-chloroazetidin-2-one
- 1-Benzyl-3-(trifluoromethyl)azetidin-2-one
- 1-Benzyl-3-(3,4,5-trimethoxyphenyl)azetidin-2-one
Comparison: 1-Benzyl-3-(3-bromopropyl)azetidin-2-one is unique due to the presence of the bromopropyl group, which imparts distinct reactivity and biological activity compared to its analogs. The bromine atom makes it a versatile intermediate for further functionalization, whereas other substituents like chlorine or trifluoromethyl groups may offer different reactivity profiles and biological properties .
Propriétés
Numéro CAS |
144369-85-7 |
|---|---|
Formule moléculaire |
C13H16BrNO |
Poids moléculaire |
282.18 g/mol |
Nom IUPAC |
1-benzyl-3-(3-bromopropyl)azetidin-2-one |
InChI |
InChI=1S/C13H16BrNO/c14-8-4-7-12-10-15(13(12)16)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 |
Clé InChI |
HPJKXLCAGFBEHE-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)N1CC2=CC=CC=C2)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


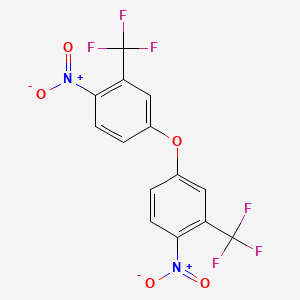
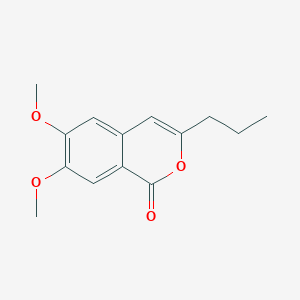

![(2R)-2-{[(3R)-3,7-Dimethyloctyl]oxy}-3-hydroxypropanoic acid](/img/structure/B12551327.png)

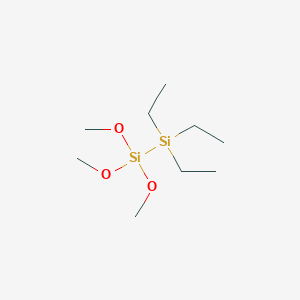
![Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate](/img/structure/B12551357.png)
![1,3,5-Triazine, hexahydro-1,3,5-tris[(1R)-1-phenylethyl]-](/img/structure/B12551363.png)
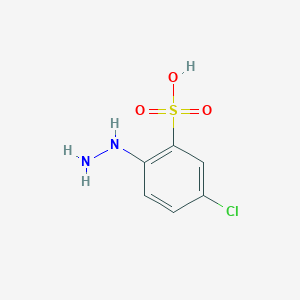
(prop-2-en-1-yl)silane](/img/structure/B12551378.png)
![Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl](/img/structure/B12551381.png)
![[3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B12551392.png)
![2-{Dimethoxy[(propan-2-yl)oxy]silyl}-1-methylpyrrolidine](/img/structure/B12551396.png)
![5,5'-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole]](/img/structure/B12551399.png)
